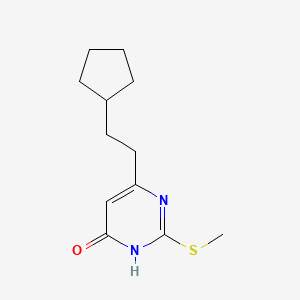

6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-cyclopentylethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-16-12-13-10(8-11(15)14-12)7-6-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZYUBUGRMLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)CCC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-Cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one, with the CAS number 2098044-88-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties, particularly in the context of antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 214.30 g/mol. The presence of the methylthio group and the cyclopentylethyl substituent are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including those with methylthio substitutions, exhibit notable antimicrobial properties . A study focusing on various pyrimidine compounds highlighted their effectiveness against a range of bacterial and fungal strains. The antimicrobial activity was assessed using standard methods such as agar diffusion and broth dilution techniques, revealing that specific structural modifications can enhance efficacy against pathogens .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Other Pyrimidines | Various | Varies (10-50 µg/mL) |

Anticancer Potential

The compound's anticancer potential is also under investigation. Preliminary studies suggest that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism of action is thought to involve interference with nucleic acid synthesis or modulation of signaling pathways related to cell growth .

Case Study: Anticancer Effects

A recent case study evaluated the effects of several pyrimidine derivatives in vitro against human cancer cell lines, including breast and lung cancer cells. The results indicated that compounds with similar structural motifs to this compound showed significant cytotoxicity, leading to increased apoptosis rates compared to control groups .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.

- Receptor Interaction : It could modulate receptor activities, influencing cellular signaling pathways critical for proliferation and survival.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

6-(2-Cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied for its antimicrobial properties. Research indicates that compounds in the pyrimidine class can inhibit the growth of various bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents. The compound's structure suggests it may interact with specific biological targets, potentially inhibiting enzymes critical for microbial survival .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Studies show that similar pyrimidine derivatives can inhibit inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, which are crucial in inflammatory responses . This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation.

Agricultural Applications

Fungicidal Properties

The compound has potential applications as a fungicide. Pyrimidine derivatives have been shown to possess fungicidal activity against various plant pathogens. For instance, studies indicate that compounds with similar structures can disrupt fungal cell membranes or inhibit key metabolic pathways, leading to effective control of fungal diseases in crops . This application is particularly relevant given the increasing need for sustainable agricultural practices.

Material Science

Chemical Synthesis and Catalysis

In material science, this compound can serve as a building block for synthesizing more complex materials. Its unique chemical structure allows it to participate in various reactions, such as cyclization and substitution reactions, making it useful in developing new polymers or coatings with specific properties . The compound's ability to act as a catalyst in certain reactions further enhances its utility in industrial applications.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.